Pyrazole, 4-(ethylamino)-3-methyl-1-phenyl-
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Overview
Description
Pyrazole, 4-(ethylamino)-3-methyl-1-phenyl- is a derivative of pyrazole, a five-membered heterocyclic compound containing two adjacent nitrogen atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of pyrazole derivatives typically involves the cyclocondensation of hydrazines with 1,3-dicarbonyl compounds. The reaction conditions often involve the use of catalysts such as iodine or transition metals to facilitate the cyclization process .
Industrial Production Methods
Industrial production of pyrazole derivatives often employs green chemistry approaches to minimize environmental impact. Methods such as microwave-assisted synthesis, solvent-free conditions, and the use of green solvents like water have been developed to produce pyrazole derivatives efficiently .
Chemical Reactions Analysis
Types of Reactions
Pyrazole, 4-(ethylamino)-3-methyl-1-phenyl- undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions often involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the pyrazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of pyrazole-4-carboxylic acid derivatives, while reduction can yield various alkylated pyrazoles .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anti-inflammatory and anticancer agent.
Industry: Utilized in the development of agrochemicals and materials with specific photophysical properties.
Mechanism of Action
The mechanism of action of Pyrazole, 4-(ethylamino)-3-methyl-1-phenyl- involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of certain enzymes or receptors, leading to its biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Pyrazole: The parent compound with a simpler structure.
1-Phenyl-3-methyl-4-nitropyrazole: A derivative with a nitro group at the 4-position.
4-Amino-3-methyl-1-phenylpyrazole: A derivative with an amino group at the 4-position.
Uniqueness
Pyrazole, 4-(ethylamino)-3-methyl-1-phenyl- is unique due to the presence of the ethylamino group, which can influence its chemical reactivity and biological activity. This structural modification can enhance its potential as a therapeutic agent or a functional material in various applications .
Properties
CAS No. |
19730-19-9 |
---|---|
Molecular Formula |
C12H15N3 |
Molecular Weight |
201.27 g/mol |
IUPAC Name |
N-ethyl-3-methyl-1-phenylpyrazol-4-amine |
InChI |
InChI=1S/C12H15N3/c1-3-13-12-9-15(14-10(12)2)11-7-5-4-6-8-11/h4-9,13H,3H2,1-2H3 |
InChI Key |
IGGXORUTHQWCGM-UHFFFAOYSA-N |
Canonical SMILES |
CCNC1=CN(N=C1C)C2=CC=CC=C2 |
Origin of Product |
United States |
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